molecular formula C29H23N2P B12554458 2-{2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine CAS No. 142672-91-1

2-{2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine

Cat. No.: B12554458
CAS No.: 142672-91-1
M. Wt: 430.5 g/mol
InChI Key: BRDMJUFAWMERBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine is an organophosphorus compound known for its unique structure and reactivity. This compound features a pyridine ring substituted with a triphenylphosphanylidene group, making it a valuable reagent in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine typically involves the reaction of triphenylphosphine with an appropriate pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphanylidene group. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

2-{2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-{2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine exerts its effects involves the interaction of the triphenylphosphanylidene group with various molecular targets. This interaction can lead to the formation of stable complexes with metals or other reactive species, facilitating various chemical transformations. The pathways involved depend on the specific application and the nature of the interacting species.

Comparison with Similar Compounds

Similar Compounds

    Triphenylcarbethoxymethylenephosphorane: Another organophosphorus compound with similar reactivity but different substituents.

    Methyl (triphenylphosphoranylidene)acetate: A related compound used in Wittig reactions for the synthesis of alkenes.

Uniqueness

2-{2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine is unique due to its specific structure, which combines the reactivity of the triphenylphosphanylidene group with the stability of the pyridine ring. This combination makes it a versatile reagent in various chemical reactions and applications.

Properties

CAS No.

142672-91-1

Molecular Formula

C29H23N2P

Molecular Weight

430.5 g/mol

IUPAC Name

triphenyl-(2-pyridin-2-ylphenyl)imino-λ5-phosphane

InChI

InChI=1S/C29H23N2P/c1-4-14-24(15-5-1)32(25-16-6-2-7-17-25,26-18-8-3-9-19-26)31-29-22-11-10-20-27(29)28-21-12-13-23-30-28/h1-23H

InChI Key

BRDMJUFAWMERBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=NC2=CC=CC=C2C3=CC=CC=N3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.